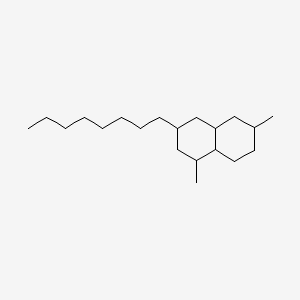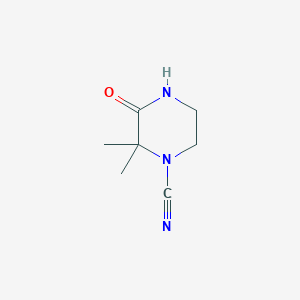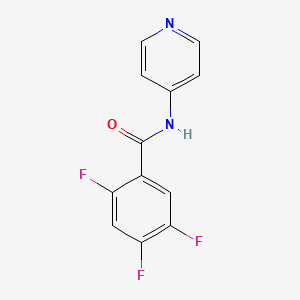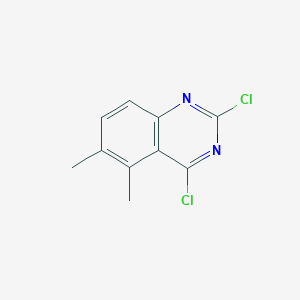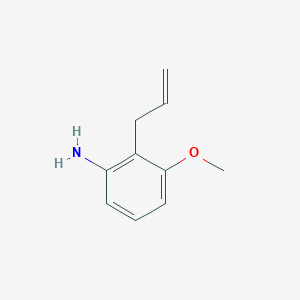
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a chemical compound that belongs to the class of cyclic carbonates. These compounds are known for their unique ring structures, which often impart interesting chemical and physical properties. Cyclic carbonates are widely used in various industrial applications, including as solvents, intermediates in organic synthesis, and components in polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with a suitable diol under acidic or basic conditions. One common method involves the use of a catalyst such as tin(II) octoate (Sn(Oct)2) to facilitate the ring-opening polymerization (ROP) of the diol and diethyl carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are explored for potential use in pharmaceuticals and as components in medical devices.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-yl methyl carbonate: A similar cyclic carbonate with methyl groups instead of ethyl groups.
5-Methylene-1,3-dioxane-2-one: Another cyclic carbonate with a methylene group.
tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: A cyclic carbonate with a tert-butyl group.
Uniqueness
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is unique due to its specific ethyl substituents, which can impart different physical and chemical properties compared to its methyl or tert-butyl analogs.
Properties
CAS No. |
545517-98-4 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
OWPOMPKNWKPEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(CO1)OC(=O)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


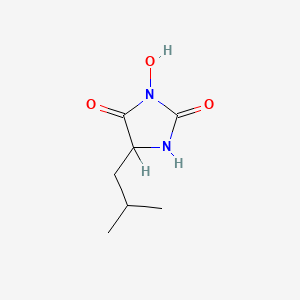
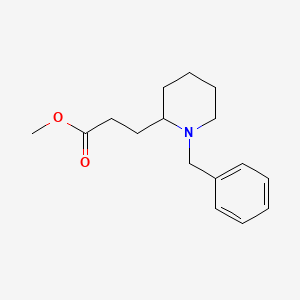
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
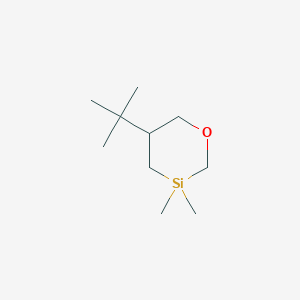
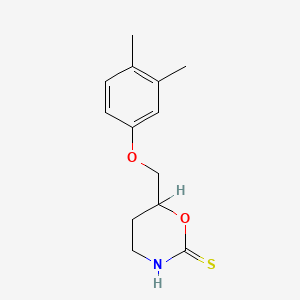
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
